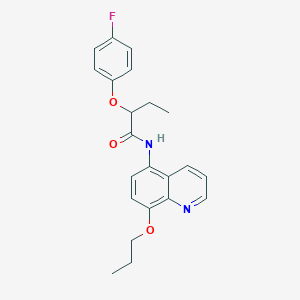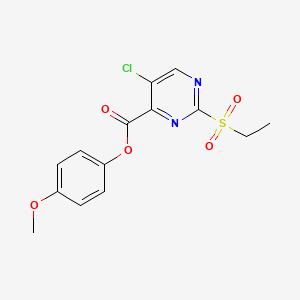
2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)butanamide is a synthetic organic compound that belongs to the class of amides. This compound features a fluorophenoxy group, a propoxyquinoline moiety, and a butanamide backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the fluorophenoxy intermediate: This can be achieved by reacting 4-fluorophenol with an appropriate halogenated butane derivative under basic conditions.
Quinoline derivative synthesis: The quinoline moiety can be synthesized through a series of reactions starting from aniline derivatives, involving cyclization and functional group modifications.
Coupling reaction: The final step involves coupling the fluorophenoxy intermediate with the quinoline derivative using amide bond formation techniques, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions could target the amide bond or the quinoline ring, potentially leading to the formation of amines or dihydroquinolines.
Substitution: The fluorophenoxy group may participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various amine derivatives.
Applications De Recherche Scientifique
2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)butanamide may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving quinoline derivatives.
Medicine: Investigation of its potential as a therapeutic agent, particularly in areas like anti-cancer or anti-inflammatory research.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)butanamide would depend on its specific biological target. Generally, compounds with quinoline moieties can interact with DNA, enzymes, or receptors, leading to various biological effects. The fluorophenoxy group might enhance binding affinity or selectivity towards specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-chlorophenoxy)-N-(8-propoxyquinolin-5-yl)butanamide: Similar structure but with a chlorine atom instead of fluorine.
2-(4-methylphenoxy)-N-(8-propoxyquinolin-5-yl)butanamide: Similar structure but with a methyl group instead of fluorine.
2-(4-fluorophenoxy)-N-(8-ethoxyquinolin-5-yl)butanamide: Similar structure but with an ethoxy group instead of propoxy.
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)butanamide may confer unique properties such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles compared to its analogs.
Propriétés
Formule moléculaire |
C22H23FN2O3 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
2-(4-fluorophenoxy)-N-(8-propoxyquinolin-5-yl)butanamide |
InChI |
InChI=1S/C22H23FN2O3/c1-3-14-27-20-12-11-18(17-6-5-13-24-21(17)20)25-22(26)19(4-2)28-16-9-7-15(23)8-10-16/h5-13,19H,3-4,14H2,1-2H3,(H,25,26) |
Clé InChI |
BNUWEYYPWIBQOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C2C(=C(C=C1)NC(=O)C(CC)OC3=CC=C(C=C3)F)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethylphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14980967.png)

![5-bromo-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B14980983.png)
![2,3-dihydro-1H-indol-1-yl{5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}methanone](/img/structure/B14981005.png)
![1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B14981024.png)
![5,7-dimethyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B14981031.png)
![2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B14981041.png)

![6-Ethyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14981053.png)
![5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14981054.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14981061.png)



